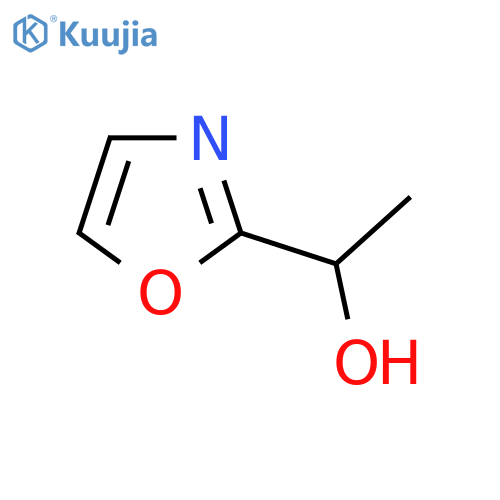

Cas no 1161775-91-2 (1-(Oxazol-2-yl)ethanol)

1-(Oxazol-2-yl)ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(Oxazol-2-yl)ethanol

- 1-oxazol-2-yl-ethanol

- 2-Oxazolemethanol, alpha-methyl-

- WNVWRYIMIGDBHR-UHFFFAOYSA-N

- CS-0161880

- DB-345407

- 1161775-91-2

- E74288

- 1-(1,3-oxazol-2-yl)ethanol

- SCHEMBL855934

-

- インチ: 1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3

- InChIKey: WNVWRYIMIGDBHR-UHFFFAOYSA-N

- ほほえんだ: O1C=CN=C1C(C)O

計算された属性

- せいみつぶんしりょう: 113.047678466g/mol

- どういたいしつりょう: 113.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 46.3

1-(Oxazol-2-yl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH915-200mg |

1-(Oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 200mg |

1763.0CNY | 2021-07-17 | |

| Chemenu | CM413381-1g |

1-(oxazol-2-yl)ethanol |

1161775-91-2 | 95%+ | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM413381-100mg |

1-(oxazol-2-yl)ethanol |

1161775-91-2 | 95%+ | 100mg |

$*** | 2023-04-03 | |

| A2B Chem LLC | AE21588-250mg |

1-(oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 250mg |

$423.00 | 2024-04-20 | |

| A2B Chem LLC | AE21588-1g |

1-(oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 1g |

$836.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232520-250mg |

1-(Oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 250mg |

¥2559.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O23220-250mg |

1-(Oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 250mg |

¥1918.0 | 2024-07-19 | |

| A2B Chem LLC | AE21588-5g |

1-(oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 5g |

$3056.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232520-1g |

1-(Oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 1g |

¥5494.00 | 2024-08-09 | |

| A2B Chem LLC | AE21588-100mg |

1-(oxazol-2-yl)ethanol |

1161775-91-2 | 95% | 100mg |

$228.00 | 2024-04-20 |

1-(Oxazol-2-yl)ethanol 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

1-(Oxazol-2-yl)ethanolに関する追加情報

Professional Introduction to Compound with CAS No. 1161775-91-2 and Product Name: 1-(Oxazol-2-yl)ethanol

1-(Oxazol-2-yl)ethanol, identified by the Chemical Abstracts Service (CAS) number 1161775-91-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development, particularly in the design of novel bioactive molecules. The oxazole moiety, a five-membered aromatic ring containing one oxygen atom, contributes to the compound's unique electronic and steric properties, making it a valuable scaffold for medicinal chemists.

The chemical structure of 1-(Oxazol-2-yl)ethanol consists of an ethyl group attached to the 2-position of an oxazole ring. This configuration allows for facile modifications at both the aliphatic and heterocyclic portions, enabling the synthesis of a wide array of derivatives with tailored biological activities. The oxazole ring itself is known for its stability and presence in numerous biologically active natural products, further enhancing the compound's appeal as a pharmacophore.

In recent years, there has been a surge in research focused on oxazole-containing compounds due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of oxazole derivatives as antimicrobial agents, anticancer drugs, and anti-inflammatory compounds. The presence of the hydroxyl group in 1-(Oxazol-2-yl)ethanol provides additional functionality that can be exploited for further derivatization, such as etherification or esterification, to enhance solubility or target specific biological pathways.

One of the most compelling aspects of 1-(Oxazol-2-yl)ethanol is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic disorders and infectious diseases. For example, recent studies have demonstrated that oxazole-based scaffolds can interact with metalloproteinases, which are implicated in conditions such as rheumatoid arthritis and cancer progression. The ethyl side chain of 1-(Oxazol-2-yl)ethanol offers a reactive site for covalent bond formation, facilitating the development of potent and selective inhibitors.

The synthesis of 1-(Oxazol-2-yl)ethanol typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated oxazoles or condensation reactions involving β-keto esters or ketones. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing the environmental impact of producing this compound on an industrial scale.

In addition to its pharmaceutical applications, 1-(Oxazol-2-yl)ethanol has shown promise in materials science and agrochemical research. The oxazole ring's ability to form hydrogen bonds and its compatibility with various functional groups make it an excellent candidate for designing polymers with specific thermal or mechanical properties. Furthermore, derivatives of this compound have been explored as intermediates in the synthesis of crop protection agents due to their potential bioactivity against pests and pathogens.

The growing interest in 1-(Oxazol-2-yl)ethanol has spurred innovation in computational chemistry and molecular modeling. Researchers are utilizing advanced computational tools to predict the binding modes of this compound with biological targets, thereby accelerating the discovery process for new drug candidates. These computational studies have provided valuable insights into how structural modifications can enhance potency and selectivity, guiding experimental efforts toward more effective therapeutic agents.

Looking ahead, the future prospects for 1-(Oxazol-2-yl)ethanol appear promising as more research unfolds. Ongoing studies are exploring its potential in treating neurological disorders by targeting specific receptors or enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, investigations into its role as a ligand for metal ions suggest applications in metallodrug development, where metal complexes can exhibit enhanced therapeutic effects compared to their free counterparts.

The versatility of 1-(Oxazol-2-yl)ethanol lies not only in its structural features but also in its synthetic accessibility. As methodologies for constructing complex molecules continue to evolve, this compound will likely remain a cornerstone in medicinal chemistry research. Its ability to serve as a versatile intermediate allows chemists to explore diverse chemical spaces efficiently, leading to discoveries that could address unmet medical needs across multiple therapeutic domains.

1161775-91-2 (1-(Oxazol-2-yl)ethanol) 関連製品

- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)

- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)

- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)

- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

- 1393717-46-8(m-Ranolazine)

- 2034308-79-5(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)

- 103577-66-8(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol)

- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)